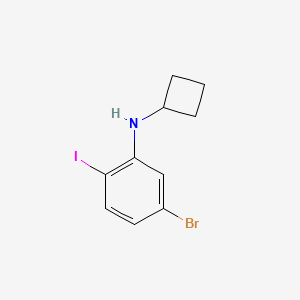

5-Bromo-N-cyclobutyl-2-iodoaniline

Description

5-Bromo-N-cyclobutyl-2-iodoaniline (CAS 64085-52-5) is a halogenated aniline derivative featuring a bromo substituent at the 5-position, an iodo group at the 2-position, and a cyclobutylamine moiety at the para position. This compound is classified under the aniline family, characterized by its aromatic amine structure. Its molecular formula is C₁₀H₁₀BrIN₂, with a purity of 100% as per safety data sheets . The steric and electronic effects of the iodine and cyclobutyl groups distinguish it from simpler bromoaniline derivatives. Limited safety data are available, but its regulatory status under GHS guidelines highlights standard precautions for handling halogenated aromatic amines .

Properties

IUPAC Name |

5-bromo-N-cyclobutyl-2-iodoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrIN/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8,13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJDOGZIGXRVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=C(C=CC(=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclobutyl-2-iodoaniline typically involves multi-step organic reactions. One common method is the halogenation of N-cyclobutylaniline, followed by selective bromination and iodination. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclobutyl-2-iodoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include substituted anilines, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-N-cyclobutyl-2-iodoaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclobutyl-2-iodoaniline involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the cyclobutyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets, influencing its overall activity.

Comparison with Similar Compounds

Substituted Bromoaniline Derivatives

lists nitro-substituted bromoanilines with similarity scores ranging from 0.83 to 0.95. Key examples include:

| Compound Name | CAS Number | Substituents | Similarity Score |

|---|---|---|---|

| 5-Bromo-2-methyl-3-nitroaniline | 864550-40-3 | Br, CH₃, NO₂ | 0.96 |

| 2-Bromo-4-methyl-5-nitroaniline | 102169-99-3 | Br, CH₃, NO₂ | 0.91 |

| 5-Bromo-4-methyl-2-nitroaniline | 40371-63-9 | Br, CH₃, NO₂ | 0.84 |

Key Differences :

- Electronic Effects: The nitro group (NO₂) in these analogs introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to the electron-rich iodine and cyclobutyl groups in 5-Bromo-N-cyclobutyl-2-iodoaniline .

Indole-Based Bromoaniline Derivatives

Key properties include:

Key Differences :

- Structural Complexity : Compound 6c incorporates an indole core and carboxamide functionality, enabling hydrogen bonding and π-stacking interactions absent in the simpler aniline structure of the target compound.

- Applications : Indole derivatives like Compound 6c are often explored as kinase inhibitors or anticancer agents, whereas this compound’s iodine substituent may favor radioimaging or cross-coupling applications .

Quinoline-Indole Hybrids

highlights (E)-configured indole-quinoline hybrids such as (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pIC₅₀ = 5.411). These compounds exhibit:

Key Differences :

- Synthetic Utility : The iodine in this compound may serve as a better leaving group in Ullmann or Suzuki-Miyaura couplings compared to bromine in these hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.